![molecular formula C7H8BCl2NO2 B13139213 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the formation of the oxaborole ring followed by the introduction of the amino and chloro substituents. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions to form the oxaborole ring. The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron atom, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets, such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-5-chlorobenzo[c][1,2]oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxaborole ring.
5-chloro-2-aminophenol: Lacks the boron atom and oxaborole ring but has similar substituents.
Uniqueness
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with enzymes, which is not observed in similar compounds lacking the boron atom .
Propriétés
Formule moléculaire |
C7H8BCl2NO2 |
|---|---|
Poids moléculaire |
219.86 g/mol |
Nom IUPAC |
5-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride |
InChI |
InChI=1S/C7H7BClNO2.ClH/c9-6-1-4-3-12-8(11)5(4)2-7(6)10;/h1-2,11H,3,10H2;1H |
Clé InChI |
OJOILHHADGOLQU-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC(=C(C=C2CO1)Cl)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


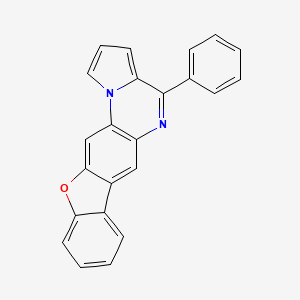
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

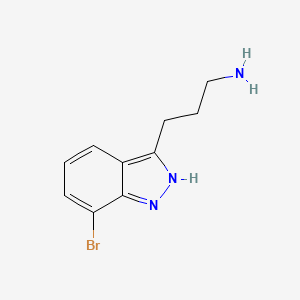
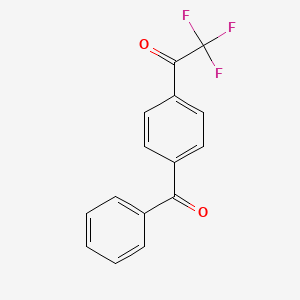
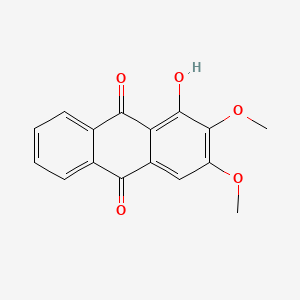
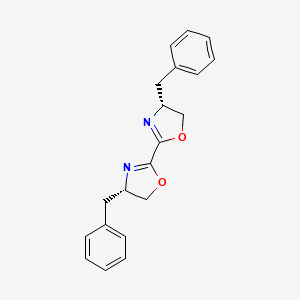
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
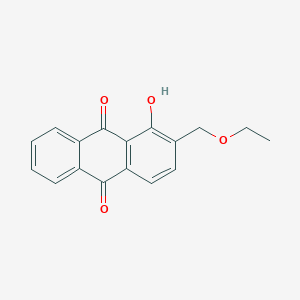
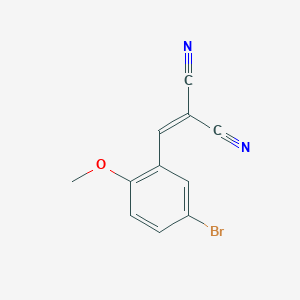
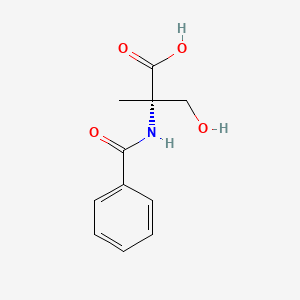
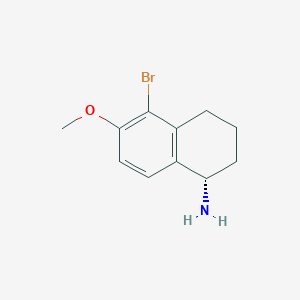
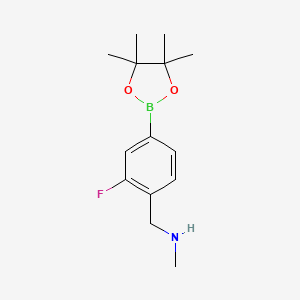
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
